molecular formula C2H9ClN2 B098974 Ethylenediamine monohydrochloride CAS No. 18299-54-2

Ethylenediamine monohydrochloride

Cat. No. B098974
CAS RN: 18299-54-2
M. Wt: 96.56 g/mol
InChI Key: HCFPRFJJTHMING-UHFFFAOYSA-N
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Description

Ethylenediamine monohydrochloride is a derivative of ethylenediamine, a compound characterized by the presence of two amine groups attached to a two-carbon chain. It is a significant compound in various chemical syntheses and applications due to its bifunctional nature and ability to form complexes with metals.

Synthesis Analysis

The synthesis of ethylenediamine derivatives can be achieved through different methods. For instance, ethylenediamine diacetate (EDDA) is synthesized and used as a catalyst in a one-pot reaction to create biologically interesting compounds such as 2,3-dihydroquinazolin-4(1H)-ones and their spirooxindole derivatives . Additionally, ethylenediamine monohydrochloride can be involved in the synthesis of other complexes, as seen in the formation of ethylenediammonium tetrachlorozincate chloride, where it reacts with zinc chloride .

Molecular Structure Analysis

The molecular structure of ethylenediamine derivatives can be quite complex. For example, the crystal structure of ethylenediamine dihydrochloride reveals that the carbon and nitrogen atoms in the ethylenediamine moiety lie on one plane, with a trans-configuration and a center of symmetry . The ethylenediamine cations are also found in the structure of ethylenediamine trimolybdate, where they are located between chains and contribute to the connectivity of the structure through hydrogen bonds .

Chemical Reactions Analysis

Ethylenediamine derivatives participate in various chemical reactions. The organogelation abilities of monochain derivatives of ethylenediamine demonstrate their capacity to self-assemble into ordered aggregates, forming three-dimensional networks critical for gel formation . Moreover, ethylenediamine dihydrochloride is used as a reagent for the quantification of sugars, indicating its reactivity with different functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylenediamine derivatives are diverse. The crystal structure of ethylenediamine dihydrochloride shows that the molecules are linked by N-HCl hydrogen bonds, forming a three-dimensional network . The low-temperature heat capacities and thermodynamic properties of ethylenediammonium tetrachlorozincate chloride have been measured, providing insights into the compound's stability and reactivity . Additionally, the lattice potential energy and thermochemical properties of ethylenediamine dihydrochloride have been determined, offering valuable information for understanding its interactions in various chemical environments .

Scientific Research Applications

1. Veterinary Medicine Research

Ethylenediamine dihydrochloride was evaluated in dogs and cats for its potential diuretic, antibacterial, or urinary acidification properties. The study found that it had no diuretic or antibacterial properties in dogs, and in cats, it caused a slight reduction in urine pH when administered in multiple doses. However, it showed no value in treating E. coli urinary infections in these conditions (Finco Dr, 1981).

2. Analytical Chemistry

In the field of analytical chemistry, ethylenediamine has been used in the voltammetric study of copper in natural seawater. The use of ethylenediamine increased analytical sensitivity for copper detection at rotating thin mercury film electrodes by at least a factor of four (Scarano et al., 1991).

3. Chemical Synthesis Research

Research on the synthesis of ethylenediamine from ethylene dichloride or monoethanolamine has been reviewed, focusing on reaction mechanisms and process conditions. The effects of catalysts, including active centers, supports, and promoters, were emphasized (Beijing, 2012).

4. Cancer Cell Research

Ethylenediamine derivatives have shown cytotoxic activity in human cancer cell lines, including lung, breast, and prostate cancers. The study found that certain derivatives caused cell arrest in different phases of the cell cycle and loss of mitochondrial membrane potential (Musa et al., 2014).

5. Environmental Applications

Ethylenediamine has been used in the synthesis of cross-linked polymers with antibacterial properties, which demonstrated effectiveness in removing dyes from aqueous solutions. The polymer showed a high adsorption rate and good reusability in dye removal applications (Mustafa et al., 2020).

6. Sensor Technology

A study reported the development of a luminescent ethylenediamine sensor based on terbium complexes. This material showed significant changes in luminescence colors when exposed to ethylenediamine vapor, demonstrating potential for detecting ethylenediamine in industrial settings (Li et al., 2016).

7. Molecular Self-Assembly

Ethylenediamine has been utilized in molecular self-assembly, particularly as a building block in creating discrete two- and three-dimensional structures, including cages, bowls, boxes, and spheres. This research highlights the versatility of ethylenediamine in designing complex molecular architectures (Fujita et al., 2005).

Safety And Hazards

Ethylenediamine is flammable and toxic in contact with skin . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful if swallowed or in contact with skin .

Future Directions

The global Ethylenediamine (EDA) market stood at approximately 235 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.20% during the forecast period until 2032 . Due to the growing usage of EDA in elastomeric fibers, plastic lubricants, chelating agents, bleach activators, corrosion inhibitors, fungicides, rubber processing additives, and textile additives the market of EDA will witness expansion .

properties

IUPAC Name

ethane-1,2-diamine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H8N2.ClH/c3-1-2-4;/h1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFPRFJJTHMING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9ClN2
Source PubChem
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Related CAS

15467-15-9, 18299-54-2, 107-15-3 (Parent)
Record name Ethylenediamine hydrochloric acid salt
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Record name 1,2-Ethanediamine, hydrochloride (1:1)
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Record name Ethylenediamine monohydrochloride
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DSSTOX Substance ID

DTXSID10885022
Record name 1,2-Ethanediamine, hydrochloride
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Molecular Weight

96.56 g/mol
Source PubChem
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Product Name

Ethylenediamine monohydrochloride

CAS RN

333-18-6, 18299-54-2, 15467-15-9
Record name Ethylenediamine, dihydrochloride
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Record name Ethylenediamine monohydrochloride
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Record name 1,2-Ethanediamine, hydrochloride (1:1)
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Record name 1,2-Ethanediamine, hydrochloride
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Record name 2-aminoethylammonium chloride
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Record name ETHYLENEDIAMINE MONOHYDROCHLORIDE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediamine monohydrochloride
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Ethylenediamine monohydrochloride
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Citations

For This Compound
57
Citations
CE Arbesman, GF Koepf, AR Lenzner - Journal of Allergy, 1946 - jacionline.org
1.1. Clinical studies with pyribenzamine were done on 495 patients, having a total of 565 allergic manifestations (Table XII). 2.2. Pyribenzamine relieved sneezing, rhinorrhea, and nasal …
Number of citations: 46 www.jacionline.org
GF Koepf, CE Arbesman, C Munafo - Journal of Allergy, 1946 - jacionline.org
1.1. Pyribenzamine administered to dogs for a prolonged period (one year) in doses of 50 mg. to 100 mg. daily had no effect on the general behavior of the animals. 2.2. Furthermore, …
Number of citations: 13 www.jacionline.org
JR Vaughan Jr, GW Anderson, RC Clapp… - The Journal of …, 1949 - ACS Publications
… N,N-Dimethyl-N'-(B-chlorobenzyl)-N'-{2-pyridyl)ethylenediamine monohydrochloride. To a solution of 0.055 mole of potassium amide in liquid ammonia was added 8.65 g. (0.053 mole) …
Number of citations: 37 pubs.acs.org
ECS Brenelli, PJS Moran - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… The ratio of reactivity 2-/4-isomer varies from 1.1 to 3.9 corresponding, respectively, to the ethylenediamine monohydrochloride and the more basic butylamine. For more basic …
Number of citations: 16 pubs.rsc.org
B WE - Federation Proceedings, 1947 - europepmc.org
… The effect of reduced caloric intake on the toxicity of N,N-dimethyl-N'-benzyl-N'-(alpha-pyridyl)-ethylenediamine monohydrochloride (pyribenzamine). … Chronic toxicity of N'pyridyl, N'benzyl, dimethyl-ethylenediamine …
Number of citations: 2 europepmc.org
WG Gehman, WC Fernelius - Journal of Inorganic and Nuclear Chemistry, 1959 - Elsevier
… by buffering the solutions with ethylenediamine monohydrochloride. The cationic species … solution containing 100 moles of ethylenediamine monohydrochloride per mole of complex ion …
Number of citations: 19 www.sciencedirect.com
GWA Fowles, WR McGregor - The Journal of Physical Chemistry, 1964 - ACS Publications
… reported for solutions of AgNOs, Agl, ethylenediamine monohydrochloride, and KI in ethylenediamine, and for AgNOs, KI, and Agl in propylenediamine. Calculations of Fuoss plots have …
Number of citations: 11 pubs.acs.org
GYN Chan, AG Jhingran, PA Kambouris, MG Looney… - Polymer, 1998 - Elsevier
… the isolation of N-acryloyl ethylenediamine monohydrochloride from a reaction which was … Using this protocol, the formation of N-methacryloyl ethylenediamine monohydrochloride (5) …
Number of citations: 18 www.sciencedirect.com
JH Clark, RC Clapp, JR Vaughan Jr… - The Journal of …, 1949 - ACS Publications
… -N'-(5-chloro-2thenyl)ethylenediamine monohydrochloride (1) in 50 cc. of chloroform with a … -N'(5-bromo-2-thenyI)ethylenediamine monohydrochloride (1) in 25 cc. of chloroform, with a …
Number of citations: 17 pubs.acs.org
RAB Bannard, AA Casselman - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… However, the presence of a third ninhydrin positive spot corresponding to a mixed salt (eg ethylenediamine monohydrochloride monoacetate) or a mixture of ethylenediamine …
Number of citations: 6 cdnsciencepub.com

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